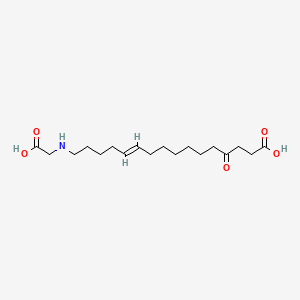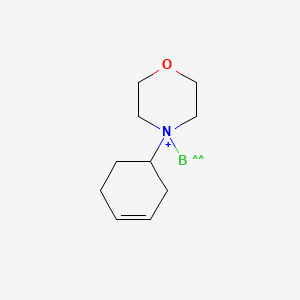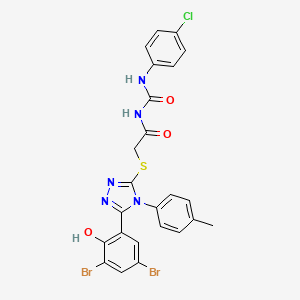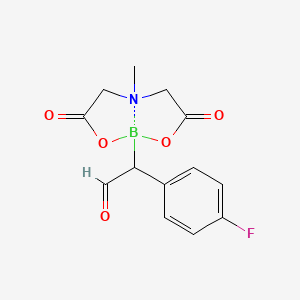![molecular formula C10H25N3O2 B13783414 2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis- CAS No. 68310-61-2](/img/structure/B13783414.png)
2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1,1’-[iminobis(2,1-ethanediylimino)]bis- is an organic compound with the molecular formula C10H21N3O2. It is also known as 1,1’-[iminobis(ethyleneimino)]dipropan-2-ol. This compound is a colorless to pale yellow liquid that is soluble in water and common organic solvents. It has a pH value of 8-9 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1’-[iminobis(2,1-ethanediylimino)]bis- typically involves the reaction of diethylenetriamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Diethylenetriamine+Propylene oxide→2-Propanol, 1,1’-[iminobis(2,1-ethanediylimino)]bis-
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1,1’-[iminobis(2,1-ethanediylimino)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated compounds and other substituted derivatives.
Applications De Recherche Scientifique
2-Propanol, 1,1’-[iminobis(2,1-ethanediylimino)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1,1’-[iminobis(2,1-ethanediylimino)]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopropanolamine: Similar in structure but with different functional groups.
Bis(2-hydroxypropyl)amine: Another related compound with similar properties.
1,1’-Iminobis(2-propanol): Shares structural similarities but differs in specific functional groups.
Uniqueness
2-Propanol, 1,1’-[iminobis(2,1-ethanediylimino)]bis- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to form stable complexes with various molecules makes it valuable in diverse applications .
Propriétés
Numéro CAS |
68310-61-2 |
|---|---|
Formule moléculaire |
C10H25N3O2 |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
1-[2-[2-(2-hydroxypropylamino)ethylamino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C10H25N3O2/c1-9(14)7-12-5-3-11-4-6-13-8-10(2)15/h9-15H,3-8H2,1-2H3 |
Clé InChI |
NZUBVRAELACYSL-UHFFFAOYSA-N |
SMILES canonique |
CC(CNCCNCCNCC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



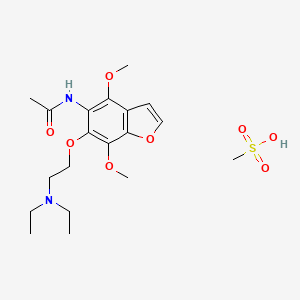
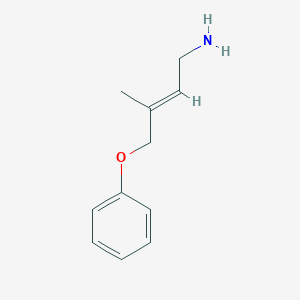
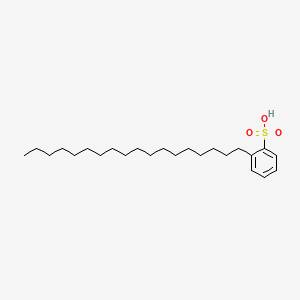
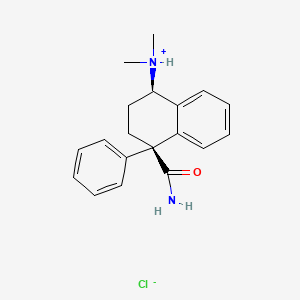
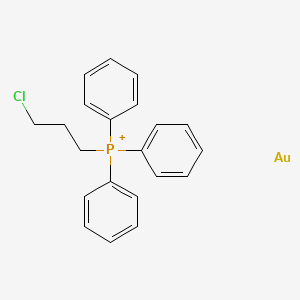
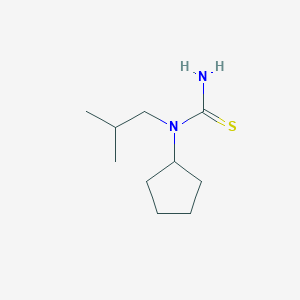

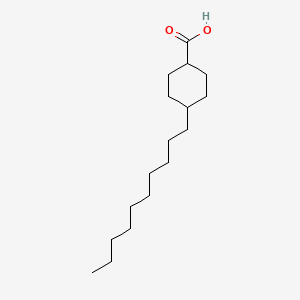
![N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide](/img/structure/B13783373.png)
